tert-butyl N-[3-[(5-chloro-4-oxo-1H-pyridin-2-yl)amino]-3-oxopropyl]carbamate
Description
tert-Butyl N-[3-[(5-chloro-4-oxo-1H-pyridin-2-yl)amino]-3-oxopropyl]carbamate: is a synthetic organic compound that belongs to the class of carbamates This compound is characterized by the presence of a tert-butyl group, a carbamate moiety, and a pyridine ring substituted with a chlorine atom and a keto group
Properties
IUPAC Name |
tert-butyl N-[3-[(5-chloro-4-oxo-1H-pyridin-2-yl)amino]-3-oxopropyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O4/c1-13(2,3)21-12(20)15-5-4-11(19)17-10-6-9(18)8(14)7-16-10/h6-7H,4-5H2,1-3H3,(H,15,20)(H2,16,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COIDMJKGJGWRGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=O)NC1=CC(=O)C(=CN1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-[(5-chloro-4-oxo-1H-pyridin-2-yl)amino]-3-oxopropyl]carbamate typically involves multiple steps:
Formation of the Pyridine Intermediate: The initial step involves the synthesis of the 5-chloro-4-oxo-1H-pyridine-2-amine intermediate. This can be achieved through the chlorination of 2-aminopyridine followed by oxidation to introduce the keto group.
Coupling Reaction: The pyridine intermediate is then coupled with tert-butyl N-(3-oxopropyl)carbamate. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the keto group, converting it into a hydroxyl group and forming alcohol derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, leading to a variety of substituted pyridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include oxidized pyridine derivatives, reduced alcohol derivatives, and various substituted pyridine compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[3-[(5-chloro-4-oxo-1H-pyridin-2-yl)amino]-3-oxopropyl]carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its ability to form stable complexes with biological macromolecules makes it a valuable tool for investigating biochemical pathways and mechanisms.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties. Research into these derivatives can lead to the development of new therapeutic agents.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-[(5-chloro-4-oxo-1H-pyridin-2-yl)amino]-3-oxopropyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity or altering their function. This interaction can modulate biochemical pathways and lead to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate
- tert-Butyl N-{3-[(2-chloro-5-fluoro-4-pyrimidinyl)amino]phenyl}carbamate
Uniqueness
Compared to similar compounds, tert-butyl N-[3-[(5-chloro-4-oxo-1H-pyridin-2-yl)amino]-3-oxopropyl]carbamate is unique due to the presence of the 5-chloro-4-oxo-1H-pyridin-2-yl moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. The specific substitution pattern on the pyridine ring can influence the compound’s reactivity, stability, and interaction with biological targets, distinguishing it from other carbamate derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
